Methyl 6-Amino-5-fluoropicolinate
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Overview
Description
Methyl 6-Amino-5-fluoropicolinate is a fluorinated picolinate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Amino-5-fluoropicolinate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 6-fluoropyridine-2-carboxylate with an amine source under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve catalysts like copper(I) iodide and potassium phosphate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Amino-5-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) |
InChI Key |
RLVXWRQZNZQPSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)N |
Origin of Product |
United States |
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